2-chloro-6-fluoro-N-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide
Description
Properties
IUPAC Name |
2-chloro-6-fluoro-N-[2-[(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)amino]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFN6O/c1-11-23-14(10-15(24-11)25-9-3-6-22-25)20-7-8-21-17(26)16-12(18)4-2-5-13(16)19/h2-6,9-10H,7-8H2,1H3,(H,21,26)(H,20,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWLSZPYINAXSAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2C=CC=N2)NCCNC(=O)C3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-chloro-6-fluoro-N-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and antiviral applications. This article reviews the available literature on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 2-chloro-6-fluoro-N-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide can be described as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈ClFN₅O |
| Molecular Weight | 367.81 g/mol |
| CAS Number | 1172744-38-5 |
The compound exhibits multiple mechanisms that contribute to its biological activity:
- Kinase Inhibition : It has been shown to inhibit various kinases, which are pivotal in cell signaling pathways related to cancer progression. For instance, it targets Aurora-A kinase with an IC₅₀ value of approximately 0.067 µM, demonstrating significant potency against cancer cell lines .
- Antiviral Activity : Recent studies suggest that compounds similar in structure have shown antiviral properties, particularly against RNA viruses. The presence of the pyrazole moiety is believed to enhance binding affinity to viral proteins .
- Cell Proliferation Inhibition : In vitro assays indicate that the compound can inhibit the proliferation of several human cancer cell lines, including H460 and MCF-F, with IC₅₀ values ranging from 0.75 to 4.21 µM .
Case Study 1: Anticancer Activity
A study conducted by Li et al. explored the anticancer potential of pyrazole derivatives, including our compound of interest. The results indicated that it inhibited tumor growth in xenograft models, showcasing its potential as a therapeutic agent against various cancers .
Case Study 2: Inhibition of Viral Replication
In another study focused on antiviral activity, a related pyrazole compound demonstrated significant inhibition of viral replication in MT-4 cells with EC₅₀ values around 130 µM . This suggests a promising avenue for further research into the antiviral capabilities of 2-chloro-6-fluoro-N-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide.
Pharmacological Profile
The pharmacological profile indicates that this compound may exhibit:
- Low Toxicity : Preliminary toxicity assessments suggest that it has a favorable safety profile compared to traditional chemotherapeutics.
- Broad Spectrum Activity : Its ability to inhibit multiple targets makes it a candidate for combination therapies in cancer treatment.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis of structurally related compounds, focusing on molecular features and available
Key Structural and Functional Insights:
Core Modifications: The target compound’s benzamide group distinguishes it from ’s acetamide and ’s sulfonamide, which may alter electronic properties and target binding . and replace the pyrimidine ring with pyrazolo-pyrimidinone and pyridazinone cores, respectively, which could influence solubility and metabolic stability .
Substituent Effects: The 2-chloro-6-fluoro pattern in the target and contrasts with ’s 4-chlorophenoxy group, suggesting divergent steric and electronic profiles.
Molecular Weight Trends: The target’s inferred molecular weight (~375–395 g/mol) aligns with analogs in the 386–401 g/mol range, indicating comparable size. Pyridazinone derivatives () exhibit higher weights due to the methoxyphenyl group .
Q & A
How can researchers optimize the multi-step synthesis of this compound, particularly in controlling intermediates and reaction conditions?
Basic Research Focus : Identification of key intermediates and reaction steps.
Advanced Research Focus : Application of Design of Experiments (DoE) to optimize yields and minimize side reactions.
Methodological Answer :
- Step 1 : Identify intermediates (e.g., pyrimidine and benzamide precursors) using LC-MS or NMR .
- Step 2 : Screen reaction conditions (temperature, catalysts, solvents) using high-throughput experimentation. For example, highlights the use of controlled reflux and phosphorus oxychloride in analogous syntheses .
- Step 3 : Employ continuous flow reactors (as noted in ) to enhance reproducibility and scalability .
- Step 4 : Validate purity at each stage via HPLC or crystallization () .
What purification techniques are most effective for this compound, and how do its physicochemical properties influence method selection?
Basic Research Focus : Comparison of crystallization vs. column chromatography.
Advanced Research Focus : Hybrid methods, such as preparative HPLC coupled with solvent antisolvent systems.
Methodological Answer :
- Crystallization : Ideal for high-purity batches if the compound exhibits temperature-dependent solubility (common in halogenated benzamides, as in ) .
- Chromatography : Use reverse-phase C18 columns for polar impurities, especially if the compound contains hydrophilic substituents (e.g., pyrazole groups) .
- Hybrid Approach : Combine crystallization with flash chromatography for intermediates (e.g., ’s use of distillation for volatile byproducts) .
How can spectroscopic and crystallographic data resolve structural ambiguities in this compound?
Basic Research Focus : Routine NMR (¹H/¹³C) and IR analysis.
Advanced Research Focus : X-ray crystallography for absolute configuration confirmation.
Methodological Answer :
- NMR : Assign peaks using 2D experiments (COSY, HSQC) to distinguish overlapping signals from pyrimidine and benzamide moieties .
- X-ray Crystallography : As demonstrated in for similar esters, grow single crystals in ethyl acetate/hexane mixtures .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula, particularly for halogen and nitrogen content .
What experimental designs are recommended for evaluating the compound’s biological activity in antimicrobial or anticancer assays?
Basic Research Focus : In vitro cytotoxicity screening (e.g., MTT assay).
Advanced Research Focus : Mechanism-of-action studies (e.g., kinase inhibition profiling).
Methodological Answer :
- Step 1 : Use Gram-positive/-negative bacterial strains ( ) or cancer cell lines (e.g., HeLa, MCF-7) .
- Step 2 : Apply dose-response curves (IC₅₀ determination) with positive controls (e.g., doxorubicin for anticancer assays) .
- Step 3 : For advanced studies, conduct SPR (Surface Plasmon Resonance) to assess target binding kinetics .
How should stability studies be structured to assess degradation under varying pH, temperature, and light conditions?
Basic Research Focus : Accelerated stability testing (ICH Q1A guidelines).
Advanced Research Focus : Identification of degradation pathways via LC-MS/MS.
Methodological Answer :
- Forced Degradation : Expose the compound to 0.1M HCl/NaOH (pH extremes) and UV light (’s environmental stability protocols) .
- Kinetic Analysis : Monitor degradation rates using Arrhenius plots for shelf-life prediction .
- Degradant Identification : Fragment ions in MS/MS can reveal cleavage sites (e.g., hydrolysis of amide bonds) .
How can computational modeling (e.g., DFT, MD) predict the compound’s reactivity or target interactions?
Advanced Research Focus : Virtual screening for drug-likeness or binding affinity.
Methodological Answer :
- DFT Calculations : Optimize geometry in Gaussian09 and calculate Fukui indices to predict electrophilic/nucleophilic sites .
- Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., EGFR kinase, as in ) .
- ADMET Prediction : Tools like SwissADME assess bioavailability and toxicity risks .
How can conflicting solubility or reactivity data from different studies be reconciled?
Advanced Research Focus : Meta-analysis of solvent polarity and temperature effects.
Methodological Answer :
- Solubility Parameter Screening : Use the Hansen Solubility Parameters (HSP) to identify optimal solvents (e.g., DMSO vs. ethanol) .
- Controlled Replication : Repeat experiments with standardized solvents/pH (’s environmental chemistry protocols) .
- Data Normalization : Compare results using relative reactivity scales (e.g., Hammett constants for substituent effects) .
What strategies elucidate the reaction mechanism for key steps in the compound’s synthesis?
Advanced Research Focus : Isotopic labeling or kinetic isotope effects (KIE).
Methodological Answer :
- Kinetic Profiling : Monitor intermediates via in-situ IR or Raman spectroscopy (’s use of reflux conditions) .
- Isotopic Tracing : Introduce ¹⁸O or ²H to track bond formation/cleavage (e.g., amide coupling in ) .
- Computational Transition State Modeling : Identify rate-limiting steps using QM/MM simulations .
How can structure-activity relationship (SAR) studies guide functional group modifications?
Advanced Research Focus : Synthesis of analogs with substituted pyrazole or pyrimidine rings.
Methodological Answer :
- Analog Design : Replace pyrazole with imidazole ( ) or vary halogen positions () .
- Bioisosteric Replacement : Substitute trifluoromethyl groups () with sulfonamides to assess potency .
- 3D-QSAR : Use CoMFA/CoMSIA models to correlate substituent properties with activity .
What experimental frameworks assess the compound’s environmental impact, including biodegradation and ecotoxicity?
Advanced Research Focus : Long-term ecosystem-level studies.
Methodological Answer :
- Fate Analysis : Use OECD 308 guidelines to study aqueous hydrolysis and soil adsorption () .
- Ecotoxicology : Test on Daphnia magna (acute toxicity) and algal growth inhibition (’s biotic compartments) .
- Metabolite Tracking : LC-HRMS to identify transformation products in simulated wastewater .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
